Benzo[b]thiophen-5-amine, 2-[(4-phenyl-1-piperazinyl)methyl]-
Description
Benzo[b]thiophen-5-amine, 2-[(4-phenyl-1-piperazinyl)methyl]- is a heterocyclic compound featuring a benzo[b]thiophene core substituted with an amine at position 5 and a 4-phenylpiperazinylmethyl group at position 2. The piperazine moiety is a common pharmacophore in medicinal chemistry, known to enhance solubility and modulate receptor interactions. Below, we compare it with compounds sharing core heterocycles, substituents, or biological relevance.
Properties
CAS No. |
832103-00-1 |
|---|---|
Molecular Formula |
C19H21N3S |
Molecular Weight |
323.5 g/mol |
IUPAC Name |
2-[(4-phenylpiperazin-1-yl)methyl]-1-benzothiophen-5-amine |
InChI |
InChI=1S/C19H21N3S/c20-16-6-7-19-15(12-16)13-18(23-19)14-21-8-10-22(11-9-21)17-4-2-1-3-5-17/h1-7,12-13H,8-11,14,20H2 |
InChI Key |
WSZQNEFKZKGHJD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(S2)C=CC(=C3)N)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy Overview
The synthesis of Benzo[b]thiophen-5-amine, 2-[(4-phenyl-1-piperazinyl)methyl]- and related derivatives typically involves:
- Construction of the benzo[b]thiophene core, often starting from substituted benzaldehydes or related precursors.
- Functionalization at the 5-position with an amine group.
- Introduction of the 4-phenyl-1-piperazinyl methyl substituent through nucleophilic substitution or amide coupling reactions.
The synthetic routes are multi-step and require careful control of reaction conditions to achieve high yields and purity.
Specific Preparation Method from Aroyl Benzothiophene Precursors
A well-documented method involves the synthesis of benzo[b]thiophene carboxamides connected to 4-aryl-1-piperazinyl methyl groups, closely related structurally to the target compound.
Stepwise Synthesis:
Starting Material Preparation:
- 2-Nitrobenzaldehyde is converted to an ester intermediate by treatment with methyl thioglycolate in a basic medium.
- This step likely proceeds via thiol anion displacement of the nitro group followed by base-catalyzed aldol condensation to form the ester.
Hydrolysis and Acid Chloride Formation:
- The ester is hydrolyzed under basic conditions to the corresponding acid.
- The acid is then converted to the aroyl chloride by reflux with thionyl chloride.
-
- The aroyl chloride reacts with 2-aminobenzyl alcohol under inert atmosphere to yield the corresponding amide intermediate.
Chlorobenzyl Carboxamide Formation:
- Treatment of the amide with mesyl chloride and triethylamine unexpectedly yields chlorobenzyl carboxamide via nucleophilic substitution of chloride on the mesylate intermediate.
-
- The chlorobenzyl carboxamide is refluxed with substituted 4-aryl piperazines (such as 4-phenyl-1-piperazine) in acetonitrile in the presence of potassium carbonate.
- This nucleophilic substitution affords the benzo[b]thiophene arylpiperazine carboxamides in good yields (65–96%).
Reaction Conditions and Yields Summary Table:
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Ester formation | Methyl thioglycolate, base | Not specified | Mechanism involves thiol anion displacement |
| Hydrolysis to acid | Basic hydrolysis | Not specified | |
| Acid chloride formation | Thionyl chloride, reflux | Not specified | |
| Amide formation | 2-Aminobenzyl alcohol, dry pyridine, THF, N2 | 89% | Purified by silica gel chromatography |
| Mesyl chloride treatment | Mesyl chloride, triethylamine, CH2Cl2 | 86% | Chlorobenzyl carboxamide formed |
| Coupling with piperazine | 4-Aryl piperazine, K2CO3, CH3CN, reflux | 65–96% | Final product benzo[b]thiophene derivative |
Alternative Multi-Step Synthesis Involving Dicarboxylic Acids and Piperazine Derivatives
Another synthetic approach involves:
- Knoevenagel condensation of benzo[b]thiophene-2-carboxaldehyde with diethyl malonate to form unsaturated diesters.
- Subsequent addition of potassium cyanide and hydrolysis to obtain dicarboxylic acids.
- Preparation of Boc-protected 4-phenylpiperazine derivatives via N-arylation reactions.
- Deprotection and alkylation to form phthalimide intermediates.
- Aminolysis to generate amines.
- Cyclocondensation of amines with dicarboxylic acids to yield the final benzo[b]thiophene derivatives.
- Conversion to hydrochloride salts for enhanced solubility and stability.
This method was employed to synthesize a series of benzo[b]thiophene derivatives with phenylpiperazine moieties, showing promising biological activity.
Key Reaction Highlights:
- Use of commercially available starting materials.
- Protection/deprotection strategies to enable selective functionalization.
- Alkylation with bromoalkyl-phthalimide intermediates.
- Final cyclocondensation step critical for ring closure and amide bond formation.
Industrially Advantageous Production Method (Patent EP2736894B1)
A patented method describes an industrially scalable process for producing 4-(1-piperazinyl)benzo[b]thiophene derivatives, which are structurally related to the target compound.
- The method involves palladium-catalyzed coupling reactions.
- Use of solvents such as 1,4-dioxane.
- Formation of hydrochloride salts for isolation.
- Emphasis on stirring and reaction conditions to optimize yield and purity.
This patent highlights the potential for large-scale synthesis of benzo[b]thiophene-piperazine compounds with pharmaceutical relevance.
Data Tables Summarizing Key Preparation Parameters
Chemical Reactions Analysis
Types of Reactions
Benzo[b]thiophen-5-amine, 2-[(4-phenyl-1-piperazinyl)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted benzothiophenes .
Scientific Research Applications
Benzo[b]thiophen-5-amine, 2-[(4-phenyl-1-piperazinyl)methyl]- has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent, antimicrobial agent, and anti-inflammatory agent.
Biological Research: It is used in the study of enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: The compound is explored for its use in the development of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of Benzo[b]thiophen-5-amine, 2-[(4-phenyl-1-piperazinyl)methyl]- involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as topoisomerases and kinases, which are involved in DNA replication and cell signaling.
Receptor Binding: It can bind to various receptors, including G-protein coupled receptors and ion channels, modulating their activity.
Cellular Pathways: The compound affects cellular pathways related to apoptosis, cell cycle regulation, and oxidative stress.
Comparison with Similar Compounds
Research Implications and Gaps
- Synthetic Optimization : Introduction of the piperazinylmethyl group may require alkylation or nucleophilic substitution strategies, as seen in related compounds .
- Comparative Studies : Direct comparisons of antiproliferative activity between the target compound and ’s triazole-benzothiazole hybrid would clarify structure-activity relationships.
Biological Activity
Benzo[b]thiophen-5-amine, 2-[(4-phenyl-1-piperazinyl)methyl]- is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, structure-activity relationships (SAR), and therapeutic implications.
Overview of Biological Activities
The biological activities of benzo[b]thiophene derivatives, including the compound , are diverse and include:
- Anticancer Activity : Several studies have demonstrated that benzo[b]thiophene derivatives exhibit significant cytotoxic effects against various cancer cell lines.
- Anti-inflammatory Effects : These compounds have shown promise in reducing inflammation through various biochemical pathways.
- Antimicrobial Properties : They possess activity against a range of bacterial and fungal pathogens.
- Antidiabetic and Neuroprotective Effects : Some derivatives have been explored for their potential in managing diabetes and protecting neural tissues.
Structure-Activity Relationship (SAR)
The SAR analysis is crucial for understanding how modifications to the benzo[b]thiophene structure influence its biological activity. For instance, the presence of specific substituents on the phenylpiperazine moiety significantly affects the compound's anticancer efficacy.
Key Findings from SAR Studies:
- Substituent Variability : Compounds with halogen substitutions (e.g., chloro or fluoro groups) on the phenyl ring tend to exhibit enhanced cytotoxicity compared to those without such modifications .
- Cytotoxicity Correlation : A study indicated that compounds with two chlorine atoms on the phenylpiperazine group showed superior cytotoxic effects against MCF7 and MCF10A cell lines compared to other variants .
Anticancer Activity
Research has highlighted the anticancer potential of benzo[b]thiophenes through various assays. For example:
- MTT Assay Results : Compounds like BS230 and BS130 demonstrated IC50 values significantly lower than standard chemotherapeutic agents like doxorubicin when tested on HepG2 cancer cells .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| BS230 | HepG2 | 1.37 ± 0.15 | Induction of apoptosis |
| BS130 | MCF7 | 15.0 | Cell cycle arrest |
Anti-inflammatory and Antimicrobial Activities
In addition to anticancer effects, benzo[b]thiophene derivatives have been studied for their anti-inflammatory properties:
- Inhibition of Leukotriene Synthesis : Certain derivatives were found to inhibit leukotriene synthesis, which is crucial in inflammatory responses .
Furthermore, antimicrobial assays have shown that these compounds can effectively inhibit both Gram-positive and Gram-negative bacteria, suggesting their potential as broad-spectrum antimicrobial agents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
